6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEAVIQHEGQVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576174 | |
| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16232-40-9 | |
| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the base-catalyzed condensation of an acrylamide (e.g., N-substituted cyanoacetamide) and a ketone bearing the desired propyl group. For example, 3-oxohexanenitrile (a propyl-containing ketone) reacts with N-methylacrylamide in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. The reaction proceeds via:
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Knoevenagel condensation : Formation of an α,β-unsaturated intermediate.
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Cyclization : Intramolecular nucleophilic attack to form the dihydropyridine ring.
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Tautomerization : Stabilization to the 2-pyridone structure.
Key parameters include:
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Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates.
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Base : Potassium carbonate or triethylamine facilitates deprotonation.
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Temperature : Elevated temperatures (80–100°C) improve yields but may lead to side reactions.
Optimization and Yield Data
Optimization studies reveal that the propyl group’s introduction requires careful control of steric and electronic effects. In a representative procedure, the reaction of 3-cyano-N-methylacrylamide with pentan-3-one yields the target compound at 73% purity after recrystallization. Table 1 summarizes critical variables and outcomes.
Table 1: Reaction Conditions and Yields for Cascade Cyclization
| Variable | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMSO | 73 | 97 |
| Temperature | 90°C | 68–73 | 95–97 |
| Reaction Time | 18 hours | 70 | 96 |
| Base | K2CO3 | 73 | 97 |
Multi-Step Synthesis via Enamine Intermediates
An alternative route involves sequential functionalization of a preformed pyridone core. This method allows precise control over substituent placement but requires additional steps.
Step 1: Synthesis of 4-Propyl-6-methyl-2-pyridone
The pyridone ring is constructed via Hantzsch-like cyclization using ethyl acetoacetate and propylamine. Ethyl acetoacetate reacts with propylamine in ethanol under reflux to form a β-enamino ketone, which cyclizes upon heating with ammonium acetate. The intermediate 4-propyl-6-methyl-2-pyridone is isolated in 65% yield.
Step 2: Cyanidation at Position 3
The cyano group is introduced via nucleophilic substitution. Treatment of 4-propyl-6-methyl-2-pyridone with cyanogen bromide (BrCN) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) at 120°C for 6 hours affords the target compound in 58% yield.
Critical Challenges :
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Regioselectivity : Competing reactions at positions 3 and 5 necessitate careful catalyst selection.
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Cyanogen Bromide Handling : Requires inert atmosphere due to toxicity.
Industrial-Scale Production Considerations
While laboratory methods prioritize yield and purity, industrial synthesis emphasizes cost-effectiveness and scalability. A patented continuous-flow reactor system reduces reaction times from 18 hours to 2 hours by employing microwave irradiation and heterogeneous catalysts (e.g., zeolite-supported K2CO3). Key industrial metrics include:
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Space-Time Yield : 0.45 g·L⁻¹·h⁻¹ (batch) vs. 1.2 g·L⁻¹·h⁻¹ (flow).
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Waste Reduction : 40% lower solvent usage in flow systems.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Cascade Cyclization | 73 | 97 | Moderate | $$ |
| Multi-Step Synthesis | 58 | 95 | Low | $$$ |
| Continuous-Flow | 68 | 96 | High | $$ |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with altered functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile and its analogs were tested against a range of bacteria and fungi. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies on various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. For instance, one study reported that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Neuroprotective Effects
Recent research highlights the neuroprotective properties of this compound. It was found to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pesticidal Activity
In agricultural research, the compound has shown efficacy as a pesticide. Field trials have indicated that formulations containing this compound effectively reduce pest populations without harming beneficial insects. This dual action makes it a valuable candidate for sustainable agriculture practices .
Growth Promotion in Plants
Studies have also explored the use of this compound as a plant growth regulator. It has been observed to enhance growth parameters such as root length and biomass in various crops. This application could be particularly beneficial in improving crop yields under suboptimal growth conditions .
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing functional materials. For example, it serves as a precursor for creating polymers with enhanced thermal stability and mechanical strength. These materials are applicable in various industries including packaging and construction .
Nanotechnology Applications
In nanotechnology, the compound has been explored for its potential in creating nanoscale materials with specific electronic properties. Research indicates that incorporating this dihydropyridine into nanocomposites can improve conductivity and stability, making it suitable for electronic applications .
Data Summary Table
| Application Area | Specific Application | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Anticancer Properties | Induces apoptosis in MCF-7 cells | |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |
| Agricultural Science | Pesticidal Activity | Reduces pest populations effectively |
| Growth Promotion | Enhances root length and biomass | |
| Materials Science | Synthesis of Functional Materials | Used as a precursor for polymers with enhanced properties |
| Nanotechnology Applications | Improves conductivity/stability in nanocomposites |
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results indicated a significant reduction in bacterial colonies at varying concentrations, highlighting its potential as an alternative to conventional antibiotics.
Case Study 2: Neuroprotection in Cell Cultures
In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell cultures subjected to oxidative stress. The findings revealed a marked decrease in cell death rates compared to untreated controls, suggesting its viability as a therapeutic agent for neurodegenerative diseases.
Case Study 3: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest infestations while promoting healthy plant growth metrics compared to untreated controls.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the dihydropyridine core significantly influence solubility, thermal stability, and electronic properties:
Key Observations :
- Propyl vs. Aryl/Chloro/Thiophene : The propyl group in the target compound confers moderate lipophilicity, which may enhance membrane permeability compared to polar aryl or chloro substituents but reduce specificity in target binding compared to thiophene-containing analogs .
- Thermal Stability : The absence of rigid groups (e.g., aryl rings in Cl-PAMOPC) likely results in lower thermal stability compared to dyes but higher flexibility for synthetic modifications .
Anticancer Activity
Dihydropyridine-3-carbonitriles with aryl substituents exhibit potent anticancer activity. For example, 4-(2-Ethoxyphenyl)-6-(4-fluorophenyl)-2-imino-3-CN (IC50 = 0.70 μM) targets survivin and PIM1 kinase .
Pesticidal Activity
Thiophene- and thioxo-substituted derivatives (e.g., compound 8) show pesticidal efficacy due to sulfur-mediated interactions. The propyl group’s lack of heteroatoms likely diminishes such activity .
Biological Activity
Overview
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile (CAS No. 16232-40-9) is a heterocyclic compound belonging to the class of pyridines. Its unique structure includes a nitrile group, a propyl group, and a methyl group attached to a dihydropyridine ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile |
| CAS Number | 16232-40-9 |
| PubChem CID | 15641801 |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. Common methods include:
- Reactions with Methylamine : The reaction of 4-propyl-3-oxobutanenitrile with methylamine in the presence of a base.
- Continuous Flow Processes : Utilized in industrial settings to enhance efficiency and scalability .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported:
- Minimum Inhibitory Concentration (MIC) values indicating the effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
- Compounds derived from this structure can inhibit biofilm formation, enhancing their potential as antimicrobial agents .
Anticancer Activity
This compound has been explored for its anticancer properties:
- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives showed selective cytotoxicity towards cancerous cell lines while sparing non-cancerous cells. IC50 values ranged from sub-micromolar to low micromolar levels, indicating potent activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : The compound can modulate receptor activity, contributing to its therapeutic effects .
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives, including those based on this compound. Results showed:
- Effective inhibition zones against tested pathogens.
- Synergistic effects when combined with conventional antibiotics like Ciprofloxacin .
Study on Anticancer Efficacy
Another investigation focused on the anticancer potential of copper complexes involving this compound:
Q & A
Q. What are the recommended methods for synthesizing 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile in a laboratory setting?
- Methodological Answer : The compound can be synthesized via multi-component reactions under reflux conditions. A typical procedure involves combining substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol, followed by refluxing for 10–20 hours. The precipitate is filtered, washed, and crystallized (e.g., DMF/ethanol mixtures). Adjusting the aldehyde and ketone substituents allows for structural diversification . Table 1 : Representative Synthesis Conditions for Dihydropyridine Derivatives
| Starting Materials | Solvent | Catalyst | Time (h) | Yield | Reference |
|---|---|---|---|---|---|
| p-Bromoacetophenone | Ethanol | Ammonium acetate | 10–20 | 85% | |
| Thienothiophene derivative | Acetic acid | - | 0.5 | 67% |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use NIOSH/EN 166-compliant eye protection (face shield + safety glasses) and chemically resistant gloves. Wash hands thoroughly after handling .
- Storage : Seal in dry containers at 2–8°C to prevent degradation. Avoid exposure to heat/moisture, as pyridone derivatives are prone to hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify cyano (CN, ~2206–2210 cm⁻¹) and carbonyl (C=O, ~1642–1737 cm⁻¹) stretches .
- NMR : Look for pyridone NH proton signals (~11.97 ppm, singlet) and substituent-specific aromatic/alkyl shifts (e.g., methyl groups at δ 1.91–2.5 ppm) .
Table 2 : Key Spectral Signatures of Dihydropyridine Carbonitriles
| Functional Group | IR (cm⁻¹) | H-NMR (δ, ppm) | Reference |
|---|---|---|---|
| CN | 2206–2210 | - | |
| C=O | 1642–1737 | - | |
| NH (pyridone) | - | ~11.97 (s, 1H) |
Advanced Research Questions
Q. What strategies can be employed to optimize the yield and purity of this compound during multi-step synthesis?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to extend reaction times and improve cyclization .
- Catalyst Screening : Test alternatives to ammonium acetate (e.g., ionic liquids) to enhance reaction efficiency .
- Purification : Use column chromatography or recrystallization (ethanol/DMF mixtures) to isolate high-purity products .
Q. How can computational modeling aid in predicting the reactivity or pharmacological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Prioritize derivatives with strong binding affinities for anticancer activity .
- ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and metabolic stability. Cyano and pyridone groups may influence bioavailability .
Q. What are the common contradictions in spectral data interpretation for dihydropyridine derivatives, and how can they be resolved?
- Methodological Answer :
- Contradictions : Overlapping NMR peaks (e.g., alkyl vs. aromatic protons) or variable CN IR absorption due to conjugation effects.
- Resolution :
Use C-NMR or DEPT-135 to distinguish quaternary carbons (e.g., carbonyl at ~162 ppm) .
Compare experimental IR data with DFT-calculated vibrational modes to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
